Butanoic acid, 2-azido-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-azido-2-methyl-, is an organic compound with the molecular formula C5H9N3O2 It is a derivative of butanoic acid where the hydrogen atom at the second carbon is replaced by an azido group (-N3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-azido-2-methyl-, typically involves the azidation of 2-methylbutanoic acid. One common method is the reaction of 2-methylbutanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the azido compound.
Industrial Production Methods
Industrial production of butanoic acid, 2-azido-2-methyl-, may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-azido-2-methyl-, can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Major Products Formed
Substitution: Various substituted butanoic acid derivatives.
Cycloaddition: Triazole derivatives.
Reduction: 2-amino-2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-azido-2-methyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-azido-2-methyl-, depends on the specific reaction or application. For example, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 2-azido-2-methyl-, can be compared with other azido-substituted carboxylic acids, such as:
Butanoic acid, 2-azido-: Similar structure but without the methyl group at the second carbon.
Propanoic acid, 2-azido-2-methyl-: Similar structure but with one less carbon in the main chain.
Pentanoic acid, 2-azido-2-methyl-: Similar structure but with one more carbon in the main chain.
The uniqueness of butanoic acid, 2-azido-2-methyl-, lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
279676-16-3 |
---|---|
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2-azido-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9N3O2/c1-3-5(2,4(9)10)7-8-6/h3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
AKDCVYOADCIFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.